2-Pyridin-2-ylethanimidamide is an organic compound characterized by its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound is classified as an amidine, which is a functional group containing a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The presence of the pyridine ring contributes to its chemical reactivity and biological activity.
The compound is derived from pyridine, a basic heterocyclic organic compound with the formula . 2-Pyridin-2-ylethanimidamide can be classified under the broader category of nitrogen-containing heterocycles. Its structure allows for various substitutions that can lead to different derivatives with potentially diverse properties and functions.
The synthesis of 2-Pyridin-2-ylethanimidamide can be achieved through several methods, including:
For example, one method involves the use of isobutyl chloroformate in conjunction with amines under controlled conditions to ensure high yield and purity. The reaction typically requires careful temperature control and may involve subsequent purification steps such as chromatography to isolate the product .
The molecular structure of 2-Pyridin-2-ylethanimidamide can be represented as follows:
This indicates that it contains seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The pyridine ring contributes to its aromatic character, while the amidine functional group enhances its reactivity.
Crystallographic studies may reveal specific bond lengths and angles that are critical for understanding its reactivity and interactions with other molecules. For instance, X-ray diffraction studies could provide insights into the three-dimensional arrangement of atoms within the crystal lattice .
The chemical reactivity of 2-Pyridin-2-ylethanimidamide includes:
The mechanisms underlying these reactions often involve intermediate formation and transition states that can be analyzed using computational chemistry methods to predict reaction pathways and optimize conditions for synthesis .
The mechanism of action for 2-Pyridin-2-ylethanimidamide often involves:
Kinetic studies may reveal rate constants for these reactions, providing insights into their efficiency under different conditions.
Relevant data regarding these properties can be obtained through experimental characterization techniques such as NMR spectroscopy and mass spectrometry .
2-Pyridin-2-ylethanimidamide represents a structurally distinctive class of nitrogen-rich heterocyclic compounds that occupy a critical intersection between organic synthesis and medicinal chemistry. Characterized by its imidamide functionality directly attached to a pyridine-containing ethyl chain, this molecule serves as a versatile precursor for synthesizing complex nitrogenous heterocycles with demonstrated biological relevance. The compound's molecular architecture combines the hydrogen-bonding capabilities of the amidine group with the coordinative properties of the pyridyl nitrogen, enabling diverse molecular interactions essential for both catalytic processes and biorecognition. Its emergence as a privileged scaffold in pharmaceutical research reflects the broader significance of imidamide derivatives in targeting biologically relevant pathways, particularly in oncology and infectious disease therapeutics [2] [4].
The systematic name 2-pyridin-2-ylethanimidamide follows IUPAC conventions, specifying the imidamide group (-C(=NH)NH₂) attached to the ethylene bridge (-CH₂-CH₂-) linked at the 2-position of the pyridine ring. This connectivity pattern is crucial as it influences both the compound's conformational behavior and electronic distribution. Alternative nomenclature includes 2-(2-Pyridyl)acetimidamide and N-(pyridin-2-ylmethyl)formimidamide, reflecting different conceptualizations of the molecular structure [2].
Structurally, this compound belongs to the broader category of functionalized alkylpyridines with bioactive pendant groups. The pyridine moiety provides aromatic character and basicity (pKa ~5-6 for the conjugate acid), while the ethanimidamide chain introduces a non-aromatic, highly polar functional group with two nitrogen atoms capable of acting as hydrogen bond donors/acceptors. This combination creates an amphoteric molecule with distinct protonation states across physiological pH ranges. The spatial arrangement allows for intramolecular coordination between the pyridyl nitrogen and the amidine group, influencing both reactivity and biological activity [4] [5].
Table 1: Nomenclature and Structural Identifiers of 2-Pyridin-2-ylethanimidamide
Classification | Identifier | Value/Description |
---|---|---|
Systematic Name | IUPAC | 2-Pyridin-2-ylethanimidamide |
Alternative Names | Synonyms | 2-(Pyridin-2-yl)acetimidamide; N-(Pyridin-2-ylmethyl)formimidamide |
Molecular Formula | C₇H₉N₃ (based on structural analogs) | |
Key Functional Groups | Pyridinyl, Ethylene Bridge, Terminal Imidamide | |
Structural Analogs | Related Compounds | 2-Pyridin-4-ylethanimidamide (CAS: 885953-93-5) [2], N-Methyl-N'-(pyridin-2-yl)ethanediamide [5] |
The chemistry of imidamide derivatives traces back to early 20th-century investigations into heterocyclic systems, but significant interest in 2-pyridin-2-ylethanimidamide analogs emerged with the development of pyridopyrimidine chemistry in the 1990s. The discovery that bicyclic nitrogenous scaffolds could mimic purine bases in biological systems spurred synthetic innovations targeting imidamide precursors [4]. Kisliuk's 1993 synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines represented a milestone, demonstrating how functionalized pyridines serve as key intermediates for constructing complex heterocyclic architectures with pharmacological potential [4].
The specific identification of 2-pyridin-4-ylethanimidamide (CAS: 885953-93-5) in chemical registries circa 2005 marked a turning point in the systematic exploration of positional isomers, revealing significant differences in biological activity based on pyridine nitrogen orientation [2]. Synthetic methodologies evolved substantially through the 2010s, with transition-metal catalyzed couplings enabling more efficient access to these structures. The compound's emergence as a versatile synthon coincided with medicinal chemistry's increasing focus on amidine-containing kinase inhibitors, particularly following breakthroughs in CDK4/6 inhibitor therapeutics that featured related pyrimidinamine scaffolds [3]. These developments transformed 2-pyridin-2-ylethanimidamide from a chemical curiosity into a strategic intermediate for drug discovery pipelines.
Table 2: Historical Development of Imidamide Chemistry Relevant to 2-Pyridin-2-ylethanimidamide
Time Period | Key Advancement | Significance |
---|---|---|
Early 1990s | Pyrido[2,3-d]pyrimidine synthesis by Kisliuk et al. | Established synthetic routes to bicyclic systems using imidamide precursors [4] |
Mid-2000s | CAS registration of pyridin-4-yl isomer (885953-93-5) | Formalized chemical identity of positional isomers [2] |
2010-2015 | Advances in transition-metal catalyzed amidination | Enabled efficient C-N bond formation for imidamide synthesis |
Post-2015 | Rise of CDK4/6 inhibitors featuring pyrimidinamines | Demonstrated therapeutic relevance of related scaffolds [3] |
2020s | Application in PROTACs and bifunctional molecules | Expanded utility in targeted protein degradation |
2-Pyridin-2-ylethanimidamide occupies a strategic position in medicinal chemistry due to its dual functionality as a hydrogen-bonding motif and metal-coordinating agent. The molecule's pharmacophoric character stems from its ability to mimic the guanidinium group in arginine residues, enabling targeted interactions with arginine-binding pockets in enzymes and receptors [5]. This bioisosteric property has been exploited in designing inhibitors for diverse targets, including kinases, phosphodiesterases, and G-protein-coupled receptors where cationic–π interactions govern molecular recognition [3] [4].
The scaffold demonstrates particular utility in anticancer agent development, serving as a precursor to pyrido[2,3-d]pyrimidine derivatives that potently inhibit cyclin-dependent kinases (CDKs). Optimization of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, conceptually derived from 2-pyridin-2-ylethanimidamide analogs, yielded orally bioavailable CDK4/6 inhibitors with remarkable selectivity profiles [3]. These inhibitors disrupt the cell cycle progression in tumor cells by blocking the phosphorylation of retinoblastoma protein, demonstrating the therapeutic potential of this chemical lineage. Beyond direct therapeutic applications, the compound serves as a metabolite analog in biochemical studies and as a chemical impurity marker in pharmaceutical quality control, exemplified by its structural relatives being characterized as designated impurities in established drugs like tenoxicam [5].
Table 3: Bioisosteric Relationships and Medicinal Chemistry Applications
Biological Target | Bioisosteric Mimicry | Therapeutic Application |
---|---|---|
Kinase ATP sites | Purine mimicry | CDK4/6 inhibitors for breast cancer [3] |
Dihydrofolate reductase | Dihydrofolate analog | Antimicrobial/antitumor agents [4] |
Arginine-binding pockets | Guanidinium bioisostere | Enzyme inhibitors, receptor antagonists |
Metal-dependent enzymes | Zinc-chelating motif | Metalloenzyme inhibitors |
Nucleic acid binding proteins | Cationic DNA groove binder | Antiparasitic agents |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0